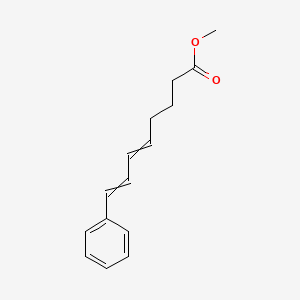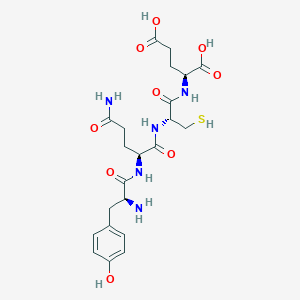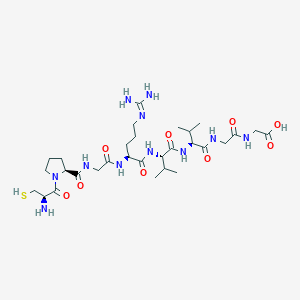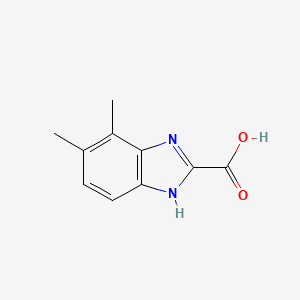![molecular formula C28H31FN2O B14225541 N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide CAS No. 821007-56-1](/img/structure/B14225541.png)
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a diphenylpropyl group, and a fluorinated benzamide moiety. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The diphenylpropyl group is then introduced through a series of substitution reactions, followed by the attachment of the fluorinated benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and purify the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated benzamide moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other nucleophiles.
科学研究应用
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its interactions with various biomolecules, including proteins and nucleic acids. It serves as a probe to investigate cellular processes and molecular mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of high-performance polymers and coatings.
作用机制
The mechanism of action of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, altering cellular responses and physiological processes.
相似化合物的比较
Similar Compounds
- N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide
- N-(piperidin-4-yl)benzamide derivatives
Uniqueness
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide is unique due to the presence of the fluorinated benzamide moiety, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability and bioavailability, making it more effective in certain applications compared to its analogs.
属性
CAS 编号 |
821007-56-1 |
|---|---|
分子式 |
C28H31FN2O |
分子量 |
430.6 g/mol |
IUPAC 名称 |
N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C28H31FN2O/c1-30(28(32)24-12-14-25(29)15-13-24)26-16-19-31(20-17-26)21-18-27(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26-27H,16-21H2,1H3 |
InChI 键 |
RXHQMKRGTPDDSJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
![N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14225469.png)


![1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea](/img/structure/B14225483.png)




![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl-](/img/structure/B14225522.png)
![2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate](/img/structure/B14225527.png)
![{1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14225529.png)


